2-(4-bromobenzenesulfonamido)-N,3,3-trimethylbutanamide
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Overview
Description
2-(4-bromobenzenesulfonamido)-N,3,3-trimethylbutanamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromobenzenesulfonamido)-N,3,3-trimethylbutanamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with N,3,3-trimethylbutanamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
4-bromobenzenesulfonyl chloride+N,3,3-trimethylbutanamideBasethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromobenzenesulfonamido)-N,3,3-trimethylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used (e.g., 4-iodobenzenesulfonamido derivative).
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
2-(4-bromobenzenesulfonamido)-N,3,3-trimethylbutanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based enzyme inhibition.
Medicine: Explored for its antibacterial properties and potential use in developing new antibiotics.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromobenzenesulfonamido)-N,3,3-trimethylbutanamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
Similar Compounds
- 4-bromobenzenesulfonamide
- 2-(4-bromobenzenesulfonamido)acetic acid
- 2-(4-bromobenzenesulfonamido)-2-phenylacetic acid
Comparison
Compared to these similar compounds, 2-(4-bromobenzenesulfonamido)-N,3,3-trimethylbutanamide has a unique trimethylbutanamide backbone, which may confer different physicochemical properties and biological activities. For instance, the presence of the trimethyl group can influence the compound’s lipophilicity and, consequently, its ability to penetrate biological membranes.
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-N,3,3-trimethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O3S/c1-13(2,3)11(12(17)15-4)16-20(18,19)10-7-5-9(14)6-8-10/h5-8,11,16H,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBSGAGPIUDPSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)NS(=O)(=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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